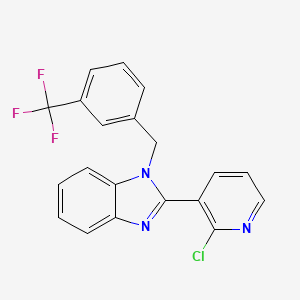

2-(2-Chloro-3-pyridinyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole

Description

Historical Development of Benzimidazole Research

Benzimidazole’s journey as a pharmacologically relevant scaffold began in 1872 with Hoebrecker’s synthesis of 2,6-dimethylbenzimidazole via reduction of 2-nitro-4-methylacetanilide. The 1940s marked a turning point when Goodman and Nancy Hart demonstrated its antibacterial properties against Escherichia coli and Streptococcus lactis, establishing benzimidazole as a viable antimicrobial candidate. Subsequent decades witnessed exponential growth in derivative development:

- 1950s–1970s : Discovery of etonitazene (opioid agonist), mebendazole (anthelmintic), and proton pump inhibitors like omeprazole.

- 1980s–2000s : Expansion into antihypertensives (telmisartan, candesartan) and antiviral agents.

A landmark synthesis route, the Phillips-Ladenburg condensation (1875), enabled scalable production of benzimidazoles from o-phenylenediamine and carbonyl compounds, facilitating structure-activity relationship (SAR) studies. By 2024, over 30 FDA-approved drugs incorporated benzimidazole cores, underscoring their therapeutic versatility.

Table 1: Key Milestones in Benzimidazole Drug Development

Position of Trifluoromethyl-Substituted Benzimidazoles in Scientific Literature

The trifluoromethyl (-CF₃) group enhances benzimidazole derivatives through:

- Metabolic stability : Fluorine’s electronegativity reduces oxidative degradation.

- Bioavailability : Hydrophobic interactions improve membrane permeability.

Early work by Burton et al. (1965) demonstrated 2-trifluorobenzimidazoles as uncouplers of oxidative phosphorylation, highlighting their herbicidal and mitochondrial inhibitory properties. Modern applications include:

- Agriculture : 2-(Trifluoromethyl)benzimidazole (TFB) acts as a dicotyledon-selective herbicide and antifungal agent.

- Oncology : CF₃-substituted derivatives exhibit tubulin polymerization inhibition, a mechanism critical for anticancer activity.

Table 2: Bioactive Trifluoromethyl-Benzimidazole Derivatives

| Compound | Target Activity | Mechanism | Reference |

|---|---|---|---|

| TFB | Herbicidal | Photosynthesis inhibition | |

| AB-23 | Anticancer | Tubulin destabilization | |

| NTZ-5 | Antiviral | RNA polymerase inhibition |

Significance of Pyridinyl-Benzimidazole Hybrids in Medicinal Chemistry

Pyridinyl-benzimidazole hybrids leverage complementary pharmacophoric features:

- Benzimidazole : Binds ATP pockets via H-bonding and π-π stacking.

- Pyridine : Enhances solubility and metal-coordination capacity.

Notable examples include:

- Antihypertensives : Telmisartan’s pyridinyl moiety facilitates angiotensin receptor blockade.

- Anticancer agents : Pyridine-linked benzimidazoles inhibit tyrosine kinases by chelating Mg²⁺ ions in ATP-binding sites.

The hybrid 2-(2-Chloro-3-pyridinyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole merges these attributes, potentially enabling dual-target engagement. Computational studies suggest its chloro-pyridinyl group may mediate halogen bonding with cysteine residues in enzymatic active sites, while the CF₃-benzyl group enhances hydrophobic binding.

Table 3: Pharmacological Profiles of Benzimidazole-Pyridine Hybrids

| Hybrid Structure | Primary Activity | Target | Reference |

|---|---|---|---|

| Telmisartan | Antihypertensive | AT₁ receptor | |

| CVM-1118 | Anticancer | Tubulin | |

| VP-985 | Antiviral | HCV NS5B |

Current Research Landscape and Knowledge Gaps

Recent advances focus on:

- Green synthesis : Solvent-free microwave-assisted routes reduce reaction times from hours to minutes while improving yields.

- Computational modeling : Molecular docking identifies optimal substituent patterns for kinase inhibition.

Critical gaps persist:

- Mechanistic clarity : Limited in vivo data on pyridinyl-CF₃ benzimidazoles’ off-target effects.

- Synthetic optimization : Scalability challenges in multi-step hybrid syntheses.

- Resistance mitigation : No studies on bacterial/fungal resistance mechanisms against trifluoromethyl variants.

Future research must prioritize in silico-guided SAR studies and in vivo pharmacokinetic profiling to translate this hybrid class into clinical candidates.

Properties

IUPAC Name |

2-(2-chloropyridin-3-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClF3N3/c21-18-15(7-4-10-25-18)19-26-16-8-1-2-9-17(16)27(19)12-13-5-3-6-14(11-13)20(22,23)24/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZAQWGBZPTXNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)C(F)(F)F)C4=C(N=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-3-pyridinyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Substitution with Chloropyridinyl Group: The chloropyridinyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 2-chloro-3-pyridine under basic conditions.

Addition of Trifluoromethylbenzyl Group: The final step involves the alkylation of the intermediate product with 3-(trifluoromethyl)benzyl chloride in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3-pyridinyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyridinyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may produce partially or fully reduced benzimidazole compounds.

Scientific Research Applications

Pharmaceutical Development

The compound serves as a critical intermediate in the synthesis of various pharmaceuticals. Its structural similarity to known bioactive compounds allows it to be explored for:

- Anticancer Activity : Benzimidazole derivatives, including this compound, have been extensively studied for their potential to inhibit cancer cell proliferation. For instance, derivatives of benzimidazole have shown significant activity against various cancer cell lines, indicating that modifications can enhance efficacy against specific targets .

- Antimicrobial Properties : Research indicates that benzimidazole derivatives exhibit antimicrobial effects against both Gram-positive and Gram-negative bacteria. The compound's structure may enhance its interaction with microbial targets, making it a candidate for further development as an antimicrobial agent .

Agrochemical Applications

Due to its chemical properties, the compound is also being investigated for use in agrochemicals:

- Pesticide Development : The chlorinated pyridine moiety is known to impart insecticidal and herbicidal properties. Compounds structurally related to this benzimidazole derivative have been reported to exhibit significant pest control efficacy .

Case Study 1: Anticancer Activity

A study evaluating the anticancer potential of various benzimidazole derivatives found that compounds similar to 2-(2-Chloro-3-pyridinyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole exhibited IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-FU). This suggests that structural modifications can lead to enhanced anticancer activity .

Case Study 2: Antimicrobial Efficacy

In another research effort focusing on the antimicrobial properties of synthesized benzimidazole derivatives, several compounds demonstrated potent activity against a range of bacterial strains. The study utilized the minimum inhibitory concentration (MIC) method to quantify efficacy, revealing promising results for compounds with structural similarities to the target compound .

Data Tables

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3-pyridinyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

2-(2-Chloro-3-pyridinyl)-1-(4-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole

- Molecular Formula : C₂₀H₁₃ClF₃N₃ (identical to the target compound).

- Key Difference : The trifluoromethyl group is at the para position of the benzyl ring instead of meta.

- The purity of this analog is reported as >90%, indicating synthetic feasibility .

2-(2-Chloro-3-pyridinyl)-1-(2-fluorobenzyl)-1H-1,3-benzimidazole

- Molecular Formula : C₁₉H₁₃ClFN₃.

- Molecular Weight : 337.78 g/mol .

- Key Difference : A 2-fluorobenzyl group replaces the 3-(trifluoromethyl)benzyl moiety.

- Impact : The smaller fluorine atom at the ortho position may decrease steric bulk but increase polarity. This could enhance water solubility while reducing lipophilicity compared to the trifluoromethyl analog .

Halogenation and Functional Group Modifications

2-(6-Chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole

- Molecular Formula: Not explicitly stated, but estimated as C₂₁H₁₆Cl₃N₃ (based on structure).

- CAS : 337920-65-7 .

- Key Differences :

- 6-chloro substitution on the pyridinyl ring (vs. 2-chloro in the target compound).

- 3,4-dichlorobenzyl group introduces additional halogen bonds.

- 5,6-dimethyl groups on the benzimidazole core increase steric bulk.

- However, dimethyl substitution could reduce conformational flexibility .

Heterocyclic Core Modifications

2-(1-(3-(Trifluoromethyl)benzyl)-1H-1,2,3-triazol-5-yl)pyridine

- Molecular Formula : C₁₆H₁₂F₃N₅ (estimated).

- Synthesis Yield : 61% .

- Key Difference : A 1,2,3-triazole core replaces the benzimidazole.

Research Implications

- Substituent Position : Meta-substituted trifluoromethyl groups (target compound) may offer a balance between steric effects and electronic withdrawal compared to para analogs .

- Heterocycle Choice : Benzimidazoles generally exhibit higher aromaticity and rigidity than triazoles, influencing target selectivity .

Biological Activity

2-(2-Chloro-3-pyridinyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- IUPAC Name : 2-(2-Chloro-3-pyridinyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole

- Molecular Formula : C19H15ClF3N3

- Molecular Weight : 373.80 g/mol

The presence of the trifluoromethyl group and the chloro substituent on the pyridine ring is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its pharmacological effects. Key areas of research include:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. For instance, derivatives containing similar structural motifs have demonstrated significant antimicrobial properties against Gram-positive bacteria, suggesting that this compound may exhibit similar effects .

- Anticancer Potential : Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells, with IC50 values indicating their potency .

The mechanisms by which 2-(2-Chloro-3-pyridinyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole exerts its biological effects are likely multifaceted:

- Enzyme Inhibition : It is hypothesized that the compound may act as an inhibitor of specific kinases involved in cell signaling pathways related to cancer proliferation and survival.

- Interaction with DNA : Similar compounds have been shown to intercalate with DNA, disrupting replication processes in rapidly dividing cells.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds or derivatives:

ADME Properties

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile is crucial for evaluating the drug-like properties of any compound. Preliminary analyses suggest that similar benzimidazole derivatives exhibit favorable ADME characteristics, making them suitable candidates for further development .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-(2-Chloro-3-pyridinyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving alkylation and cyclization. For example, 1-(chloromethyl)-3-(trifluoromethyl)benzene reacts with sodium azide and 2-ethynylpyridine under ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) conditions to form triazole intermediates. Subsequent coupling with benzimidazole precursors in polar aprotic solvents (e.g., DMF) at 80–100°C yields the target compound. Gradient elution chromatography (CH₂Cl₂/MeOH, 5:1 to 4:1) and HPLC purification are critical for isolating the product with >95% purity and yields up to 65–76% .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is essential for confirming regiochemistry, particularly distinguishing between benzimidazole N-substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water gradient) ensures purity (>99%). For crystalline derivatives, single-crystal X-ray diffraction resolves structural ambiguities, such as trifluoromethyl group orientation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and computational modeling for this compound?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational barriers in trifluoromethyl groups) or solvent-induced NMR shifts. Compare experimental ¹³C NMR chemical shifts with density functional theory (DFT)-calculated values using solvents like DMSO-d₆. For crystallographic mismatches, analyze temperature-dependent XRD data (e.g., 296 K vs. 100 K) to identify conformational flexibility. Cross-validate with IR spectroscopy to detect hydrogen bonding influencing tautomerism .

Q. What strategies are effective for probing the structure-activity relationship (SAR) of benzimidazole derivatives with varying substituents?

- Methodological Answer : Synthesize analogs by replacing the 3-(trifluoromethyl)benzyl group with electron-deficient (e.g., 4-fluorophenyl) or bulky (e.g., 3,5-bis(trifluoromethyl)phenyl) substituents. Assess bioactivity in enzyme inhibition assays (e.g., lysine demethylase) using IC₅₀ values. Molecular docking studies (AutoDock Vina) can predict binding modes, correlating substituent electronic profiles (Hammett σ constants) with activity trends. Prioritize derivatives with logP <5 for improved pharmacokinetics .

Q. How do reaction conditions influence the formation of byproducts during benzimidazole synthesis?

- Methodological Answer : High temperatures (>120°C) and acidic conditions (polyphosphoric acid) favor benzimidazole cyclization but may promote oxidation of methyl groups to carbonyls. Monitor byproducts like quinoxalinones using LC-MS. Mitigate side reactions by optimizing stoichiometry (1:1.2 molar ratio of diamine to acyl chloride) and using inert atmospheres (N₂/Ar) to prevent oxidative degradation .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Methodological Answer : The trifluoromethyl group’s hydrophobicity and benzimidazole’s planar structure often lead to amorphous solids. Use slow evaporation in mixed solvents (e.g., CHCl₃/hexane) to grow single crystals. Add co-formers (e.g., succinic acid) to stabilize π-π stacking. For recalcitrant cases, employ high-throughput screening with 96-well crystallization plates and PEG-based precipitants .

Data Contradiction Analysis

Q. Why might NMR data suggest a different regiochemistry than XRD for derivatives of this compound?

- Methodological Answer : Solution-phase NMR may average signals from rapidly interconverting tautomers, while XRD captures a static structure. For example, 1H-1,2,3-triazole substituents can exhibit tautomerism between 1,4- and 1,5-regioisomers in solution. Use low-temperature NMR (−40°C) to "freeze" conformers and compare with XRD-derived bond lengths/angles .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.